Methyl 3-[(2-aminoethyl)sulfanyl]propanoate
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Overview
Description
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate is an organic compound with the molecular formula C6H13NO2S It is a derivative of propanoic acid and contains an aminoethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate can be synthesized through several methods. One common approach involves the reaction of 3-mercaptopropanoic acid with 2-aminoethanol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2-aminoethyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The aminoethyl sulfanyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active sulfanyl compound, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-hydroxyethyl)sulfanyl]propanoate
- Methyl 3-[(2-methylaminoethyl)sulfanyl]propanoate
- Methyl 3-[(2-ethylaminoethyl)sulfanyl]propanoate
Uniqueness
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C6H13NO2S |
---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
methyl 3-(2-aminoethylsulfanyl)propanoate |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)2-4-10-5-3-7/h2-5,7H2,1H3 |
InChI Key |
LARGPGMAIZMTGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSCCN |
Origin of Product |
United States |
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